![molecular formula C16H13FN2O3S2 B2845620 2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide CAS No. 895467-59-1](/img/structure/B2845620.png)
2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide” is a chemical compound that has been mentioned in patents as a potential activator of the glucagon-like peptide 1 (GLP1) receptor . This receptor plays a crucial role in the regulation of blood glucose levels and is a target for the treatment of conditions such as obesity, type 2 diabetes mellitus, insulin resistance, hyperinsulinemia, glucose intolerance, hyperglycemia, and various diabetic complications .
科学的研究の応用
Cytotoxic Activity and Anticancer Potential
Research has explored the cytotoxic activity of sulfonamide derivatives, including compounds structurally related to "2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide". These studies have shown promising results in the context of anticancer activity, particularly against breast and colon cancer cell lines. The focus has been on developing novel sulfonamide derivatives with enhanced cytotoxic effects, aiming to identify potential anticancer agents (Ghorab et al., 2015).
Antimicrobial Applications
Another avenue of research has been the synthesis and evaluation of sulfonamide compounds for their antimicrobial properties. Studies have synthesized novel heterocyclic compounds incorporating sulfamoyl moieties, aiming to develop effective antimicrobial agents. This research contributes to the ongoing search for new antimicrobial compounds to combat resistant bacterial and fungal strains (Darwish et al., 2014).
Enzyme Inhibitory Properties
The enzyme inhibitory potential of sulfonamide derivatives has been investigated, particularly in the context of α-glucosidase and acetylcholinesterase inhibitors. These studies aim to identify compounds that can regulate enzymatic activity, which is crucial for developing treatments for conditions like diabetes and Alzheimer's disease. The focus has been on synthesizing compounds with specific structural features, including sulfonamide moieties, to enhance their inhibitory activity (Abbasi et al., 2019).
Theoretical and Computational Studies
There have been theoretical investigations into the reactivity and potential drug applications of sulfonamide derivatives, including antimalarial properties and their relevance to COVID-19. These studies use computational calculations and molecular docking to understand the interactions at the molecular level and predict the efficacy of these compounds against specific targets, such as enzymes related to malaria and SARS-CoV-2 (Fahim & Ismael, 2021).
Material Science Applications
Research has also explored the use of sulfonamide compounds in material science, particularly in the synthesis of novel polymers with specific properties. The incorporation of sulfonamide moieties into polymer backbones can influence the material's thermal stability, solubility, and other physical properties, making them suitable for various applications, from electronics to coatings (Liu et al., 2013).
作用機序
The compound is suggested to act as an activator of the glucagon-like peptide 1 (GLP1) receptor . Activation of this receptor can lead to a variety of physiological effects, including the regulation of blood glucose levels. This makes it a potential therapeutic agent for conditions such as obesity and type 2 diabetes .
将来の方向性
特性
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S2/c1-10-18-14-7-4-12(8-15(14)23-10)19-16(20)9-24(21,22)13-5-2-11(17)3-6-13/h2-8H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMBTWDEKDXRBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

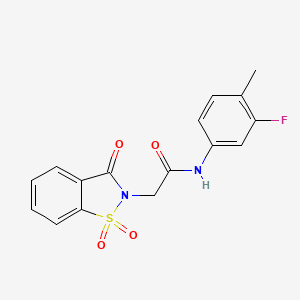
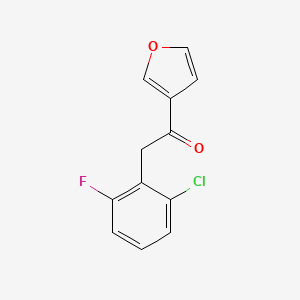
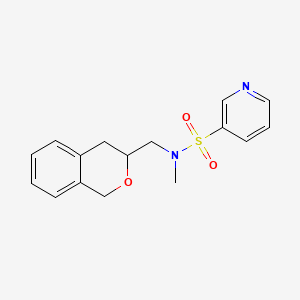
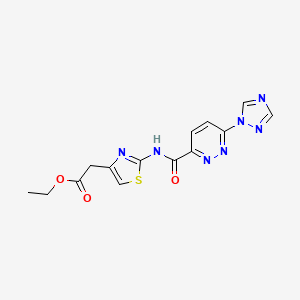
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2845545.png)
![N-(3-chloro-4-methylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2845546.png)
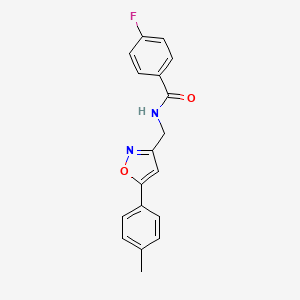

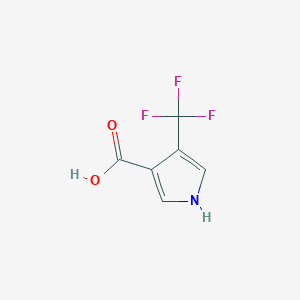
![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one](/img/structure/B2845554.png)
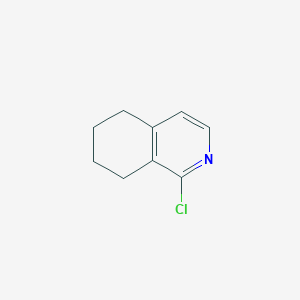
![N-(3-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2845556.png)
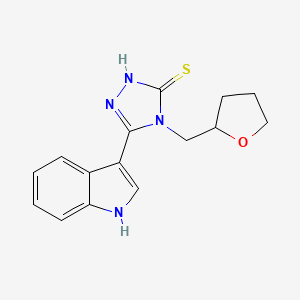
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2845560.png)